Boron nitride - 174847-14-4

Boron nitride

Catalog Number: EVT-7933644
CAS Number: 174847-14-4
Molecular Formula: BN
Molecular Weight: 24.82 g/mol
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Product Introduction

Description
Boron nitride is a nitride.
Source

Boron nitride can be sourced from natural boron minerals or synthesized through various chemical processes. Its unique properties have led to extensive research and development, particularly in the fields of materials science and nanotechnology.

Classification

Boron nitride can be classified into several allotropes based on its crystalline structure:

  • Hexagonal Boron Nitride (h-BN): This form has a layered structure similar to graphite and exhibits excellent lubricating properties.
  • Cubic Boron Nitride (c-BN): Known for its hardness, c-BN is used as an abrasive material.
  • Wurtzite Boron Nitride (w-BN): This high-pressure form exhibits properties akin to diamond.
  • Boron Nitride Nanotubes (BNNTs): These are one-dimensional structures with exceptional mechanical strength and thermal stability.
Synthesis Analysis

Methods

The synthesis of boron nitride can be achieved through various methods, each offering distinct advantages and challenges:

  1. Solid-State Synthesis: This common method involves heating a mixture of boron and nitrogen at high temperatures to form boron nitride. While cost-effective, it often results in coarse powders with poor uniformity .
  2. Chemical Vapor Deposition: This technique allows for better control over growth parameters and is widely used for producing high-quality boron nitride films and nanotubes. It involves the reaction of gaseous precursors under specific conditions .
  3. Ball Milling: A mechanical method that induces reactions between boron and nitrogen by applying mechanical energy. This method is scalable but requires long processing times .
  4. Laser Ablation: In this high-temperature method, a laser vaporizes boron in a nitrogen atmosphere, leading to the formation of boron nitride nanotubes. It produces high-quality materials with fewer defects .
  5. Thermal Plasma Method: This advanced technique uses plasma to decompose boron precursors at high temperatures, yielding high-purity boron nitride nanotubes at improved production rates .

Technical Details

The choice of synthesis method significantly influences the properties of the resulting boron nitride, including crystallinity, morphology, and purity. For example, laser ablation can produce nanotubes with diameters less than 5 nanometers and a high aspect ratio .

Molecular Structure Analysis

Structure

Boron nitride has several structural forms:

  • Hexagonal Structure: In h-BN, boron and nitrogen atoms are arranged in a honeycomb lattice similar to graphene. Each boron atom is bonded to three nitrogen atoms.
  • Cubic Structure: In c-BN, the atoms are arranged in a face-centered cubic lattice, contributing to its hardness.

Data

The bond lengths in h-BN are approximately 1.45 Å for B-N bonds, while the interlayer spacing is about 3.33 Å, which facilitates lubrication properties due to easy sliding between layers .

Chemical Reactions Analysis

Reactions

The primary reaction for synthesizing boron nitride involves the direct combination of elemental boron and nitrogen gas at elevated temperatures:

B+N2BN\text{B}+\text{N}_2\rightarrow \text{BN}

This reaction can occur under various conditions depending on the synthesis method employed.

Technical Details

In chemical vapor deposition processes, gaseous precursors such as ammonia or diborane are often used alongside nitrogen sources to facilitate the formation of h-BN films or powders. The reaction conditions—temperature, pressure, and precursor concentration—are critical for achieving desired material properties .

Mechanism of Action

Process

The mechanism by which boron nitride forms involves several steps:

  1. Precursor Activation: Gaseous precursors are activated through heat or plasma.
  2. Radical Formation: Boron and nitrogen radicals are generated from the precursors.
  3. Nucleation: These radicals combine to form small clusters that serve as nucleation sites.
  4. Growth: The clusters grow into larger structures through continued deposition of radicals.

Data

Experimental studies indicate that the growth rate of boron nitride nanotubes can be significantly influenced by the type of precursor used and the synthesis conditions applied .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Typically white or gray in powdered form.
  • Density: Approximately 2.16 g/cm³ for hexagonal boron nitride.
  • Thermal Stability: Maintains structural integrity at temperatures exceeding 800 °C in air.

Chemical Properties

Relevant data include thermal conductivity values around 200 W/m·K for h-BN, making it an effective thermal conductor despite being an electrical insulator .

Applications

Boron nitride has a wide range of applications across various scientific fields:

  • Aerospace: Used as an insulating material in high-temperature environments due to its thermal stability.
  • Electronics: Serves as a dielectric layer in electronic devices due to its excellent insulating properties.
  • Nanotechnology: Boron nitride nanotubes are explored for use in composite materials due to their strength and lightweight nature.
  • Biomedical Applications: Research indicates potential uses in drug delivery systems due to biocompatibility .
Synthesis Methodologies and Advanced Fabrication Techniques

Top-Down Synthesis Approaches for Boron Nitride Nanostructures

Mechanochemical Exfoliation and Scalable Production

Mechanochemical exfoliation has emerged as a highly efficient method for producing boron nitride nanosheets (BNNS) with integrated functionalization capabilities. The sugar-assisted mechanochemical exfoliation (SAMCE) technique represents a significant advancement, achieving an exceptional exfoliation yield of 87.3% while simultaneously enabling covalent functionalization. This process involves co-milling hexagonal boron nitride (h-BN) with sucrose crystals using zirconia balls, where mechanical shear forces induce exfoliation while sucrose molecules graft onto the BNNS surfaces via hydroxyl group interactions. The resultant sucrose-functionalized BNNS (S-BNNS) exhibit superior dispersibility in both aqueous and organic solvents, addressing a critical limitation in BN processing [3] [10]. The SAMCE method demonstrates remarkable scalability potential, with planetary ball mills capable of processing multi-gram quantities per batch while maintaining nanoscale thicknesses of 2-5 layers. This technique has been successfully extended to other 2D materials including MoS₂ and WS₂, highlighting its versatility [10].

Table 1: Comparative Analysis of Top-Down BN Exfoliation Techniques

MethodYieldLateral Size (μm)Thickness (nm)FunctionalizationProduction Scale
SAMCE87.3%0.5-2.01-3 (2-5 layers)Covalent (sugar moieties)Multi-gram/batch
Conventional Ball-Milling45-60%0.1-0.85-20Non-covalent/physicalGram-scale
Shear-Mixing30-40%1-53-10LimitedPilot-scale

Ultrasonic-Assisted Liquid-Phase Delamination Dynamics

Ultrasonic exfoliation leverages cavitation dynamics to overcome van der Waals forces in layered h-BN, producing thin nanosheets with controlled defect densities. The exfoliation efficiency exhibits strong solvent dependency, with isopropyl alcohol (IPA) and dimethylformamide (DMF) demonstrating optimal dispersion stability due to matched surface energies (∼40 mJ/m²). Research reveals a nonlinear relationship between ultrasonic parameters and nanosheet dimensions: optimal power density (150-300 W/cm²) and duration (4-8 hours) yield 50-70% monolayer content while preventing destructive fragmentation. Advanced in-situ monitoring techniques have quantified the exfoliation kinetics, showing a two-stage mechanism: (1) rapid initial layer separation (0-2 hours) followed by (2) fragmentation-dominated thinning (2-8 hours) [1] [7]. The introduction of polymeric stabilizers like polyvinyl alcohol (PVA) during sonication significantly enhances concentration yields to 0.8-1.2 mg/mL while preserving structural integrity. This approach facilitates the production of BNNS suitable for nanocomposites requiring optical transparency and thermal management [7].

Defect Engineering via Ball-Milling Functionalization

Controlled defect generation through high-energy ball milling enables unprecedented chemical functionalization of otherwise inert BN surfaces. Oxygen content in BNNS can be precisely tuned from <1 at% in pristine h-BN to 11.2 at% through reactive ball-milling in air, creating active sites for covalent modification. The mechanochemical activation induces three primary defect types: (1) edge-amination, (2) basal-plane vacancies, and (3) strain-induced bond weakening [3]. These activated surfaces readily undergo silane grafting (e.g., APTES), amino acid functionalization, and polymer tethering, dramatically improving interfacial compatibility in composites. Nitrogen sorption analysis reveals milling-induced mesoporosity development (pore size 5-15 nm), increasing specific surface area from ∼20 m²/g to ∼350 m²/g – a critical enhancement for catalytic and adsorption applications. Extended milling durations (>20 hours) transform BN into quantum dots exhibiting size-tunable photoluminescence (emission 400-550 nm) [8] [10]. This defect engineering paradigm shifts BN from passive filler to active functional component in advanced materials systems.

Bottom-Up Growth Mechanisms and Atomic Precision

Chemical Vapor Deposition (CVD) for Monolayer h-BN

CVD enables wafer-scale synthesis of single-crystalline h-BN with domain sizes exceeding 500 μm, representing the gold standard for electronic-grade material. The process involves precise thermal decomposition of boron/nitrogen precursors on catalytic substrates, with growth mechanisms governed by complex surface reactions. Key parameters include precursor selection (e.g., borazine, ammonia-borane), substrate crystallography (Cu(111), and pressure regimes (LPCVD preferred for monolayer uniformity) [5] [9]. Copper foil substrates facilitate surface-mediated growth via a self-limiting mechanism, typically producing 95% monolayer coverage with domain sizes of 20-50 μm at 1000°C. In contrast, nickel substrates enable multilayer growth through carbon segregation, achieving thicknesses up to 5 layers. Advanced plasma-enhanced CVD (PE-CVD) systems reduce growth temperatures to 400-600°C while maintaining crystallinity (ID/IG ratio <0.1), enabling direct integration with temperature-sensitive substrates [6] [9]. Substrate engineering with vicinal surfaces and lattice-mismatched alloys (e.g., Cu-Ni) further enhances domain alignment, reducing grain boundary density by 80% compared to conventional polycrystalline foils.

Table 2: CVD Growth Parameters for h-BN Synthesis

ParameterLow-Temperature GrowthHigh-Quality MonolayerMultilayer Growth
PrecursorTrimethylamine boraneBorazineAmmonia borane
SubstrateSiO₂/SiCu(111)Ni foil
Temperature Range400-600°C900-1050°C1000-1100°C
Pressure RegimeAPCVD (760 Torr)LPCVD (0.1-10 Torr)UHVCVD (<10⁻³ Torr)
Growth Rate0.1-0.3 nm/min0.5-1 μm/hr2-5 layers/hr
Domain Size5-20 μm200-500 μm50-100 μm

Plasma-Enhanced Atomic Layer Deposition (PE-ALD)

PE-ALD achieves unprecedented conformality for a-BN in 3D nanostructures with sub-nanometer thickness control. This technique utilizes sequential exposure to BCl₃ plasma and N₂/H₂ radicals at 180-350°C, enabling precise layer-by-layer growth even in high-aspect-ratio features (10:1). The plasma activation facilitates complete precursor reactions at reduced temperatures while minimizing interfacial impurities. The resultant films exhibit exceptional dielectric properties: breakdown strength >9 MV/cm, leakage currents <10⁻⁸ A/cm² at 2 MV/cm, and ultra-low dielectric constants (k=2.0-3.5) [4] [6]. These characteristics stem from the sp²-bonded structure with embedded nanocrystalline domains (2-5 nm), providing both electrical insulation and thermal conductivity (4-6 W/m·K). The low deposition temperature (<350°C) enables direct integration with back-end-of-line (BEOL) semiconductor processing, addressing a critical limitation of conventional h-BN synthesis. In-situ ellipsometry reveals linear growth kinetics at 0.11 nm/cycle, allowing atomic-scale thickness control essential for quantum tunneling devices [4].

Catalytic Synthesis Routes for Cubic Boron Nitride (c-BN)

Catalytic high-pressure high-temperature (HPHT) synthesis overcomes the metastability challenges of c-BN, producing industrial-scale quantities for abrasive applications. Magnesium-based catalysts (Mg₃BN₃) enable phase transformation from h-BN to c-BN at 1500-1800°C and 5-6 GPa, significantly below the pure-phase transition threshold (∼12 GPa). The catalytic mechanism involves dissolution-precipitation through a boron-rich liquid intermediate, with transformation kinetics governed by nitrogen diffusion barriers. Recent advances employ alkali earth metal fluorides (CaF₂, MgF₂) as solvent-catalysts, reducing required pressures to 3-4 GPa while maintaining crystallite sizes of 5-20 μm [6] [9]. The synthesized c-BN demonstrates Vickers hardness of 70-75 GPa, thermal stability to 1400°C, and chemical inertness surpassing diamond in ferrous alloys. Novel nucleation modifiers like tungsten nanoparticles (50-100 nm) further enhance transformation efficiency to >90% while suppressing reverse transformation during cooling cycles. This catalytic approach enables economic production of c-BN grits (100-300 μm) for precision machining applications.

Emerging Techniques in Amorphous Boron Nitride (a-BN) Fabrication

Low-Temperature Pulsed Laser Deposition (PLD)

Low-temperature PLD produces ultra-smooth (RMS roughness <0.5 nm) a-BN films with tunable bandgaps for flexible electronics. The process involves KrF excimer laser ablation (λ=248 nm) of h-BN targets in high-vacuum (10⁻⁶ Torr) at controlled substrate temperatures (25-400°C). Varying the nitrogen background pressure (10⁻⁴ to 10⁻¹ Torr) enables precise control of film stoichiometry (B/N ratio 0.9-1.1) and density (1.8-2.1 g/cm³). Spectroscopic ellipsometry reveals bandgap tunability from 4.5-5.5 eV through deposition parameter optimization, while XPS analysis confirms sp²-bonding dominance (>80%) even in amorphous networks [4]. The resultant films exhibit exceptional dielectric properties: breakdown fields of 9 MV/cm, dielectric constant ∼4.5, and low leakage currents (10⁻⁹ A/cm² at 1 MV/cm). Crucially, PLD maintains these properties on flexible polyimide substrates at 200°C, enabling thermally stable gate dielectrics in flexible thin-film transistors. Angle-resolved X-ray absorption spectroscopy confirms isotropic bonding configurations, explaining the mechanical flexibility (Young's modulus 50-70 GPa) that surpasses crystalline h-BN [4] [6].

Sputtering and Reactive Magnetron Processes

Reactive magnetron sputtering enables stress-engineered a-BN coatings with hardness gradients for tribological applications. Using boron targets in Ar/N₂ atmospheres (10-30% N₂), this technique achieves deposition rates of 5-20 nm/min at room temperature to 300°C. The film stress transitions from compressive (2-4 GPa) to tensile (1-2 GPa) with increasing nitrogen partial pressure, directly correlating with sp³/sp² ratio variations. Advanced closed-field unbalanced magnetron configurations with pulsed DC power (100-350 kHz) enable stoichiometric control (B:N = 1.00±0.05) while eliminating arcing issues [5] [8]. The resultant films demonstrate superlubricity (coefficient of friction 0.05-0.01) when combined with sugar-functionalized BNNS additives, particularly in humid environments where surface hydroxylation occurs. Industrial-scale deposition (batch areas >1 m²) produces coatings with hardness values of 15-25 GPa and exceptional high-temperature stability (decomposition onset >800°C in air). Reactive sputtering further enables nanocomposite architectures through co-sputtering with metals (Ti-BN, Cr-BN), enhancing toughness while maintaining oxidation resistance [3] [8].

Table 3: Amorphous BN Fabrication Techniques Comparison

TechniqueDeposition RateSubstrate Temp.Film PropertiesKey Applications
PLD0.1-0.5 nm/min25-400°CUltra-smooth (Ra<0.5 nm), Eg=4.5-5.5 eVFlexible electronics, gate dielectrics
Reactive Sputtering5-20 nm/minRT-300°CGraded hardness (15-25 GPa)Tribological coatings, diffusion barriers
ICP-CVD2-10 nm/min200-400°CUltra-low k=2.0-2.5, density=2.1 g/cm³Interconnect dielectrics, passivation
Sol-GelN/A (batch)500-800°C (anneal)Mesoporous, SSA=350-500 m²/gCatalysis supports, adsorbents

Template-Assisted Architectures and Nanosphere Synthesis

The template-free synthesis of BN nanospheres addresses impurity limitations in conventional templating methods. A novel BCNO precursor approach involves controlled pyrolysis of boric acid-urea complexes at 1100°C under nitrogen, producing 20-50 nm diameter nanospheres with narrow size distribution (PDI<0.2). The formation mechanism proceeds through viscous liquid droplet intermediates during B₂O₃ intermediate decomposition, with urea-to-boric acid molar ratios critically controlling sphere morphology [8]. This technique achieves 95% phase purity without residual carbon contamination—a significant advancement over carbon-template routes requiring harsh oxidation removal. The nanospheres enhance sinterability in h-BN/ZrO₂ composites, reducing porosity by 30% compared to platelet-reinforced counterparts while maintaining dielectric strength >15 kV/mm. Additionally, sacrificial polystyrene templating produces hollow BN nanospheres (60-200 nm diameter) with tunable shell thickness (5-20 nm) through atomic layer deposition on colloidal cores followed by oxygen plasma etching. These architectures demonstrate exceptional thermal stability (>900°C) and specific surface areas exceeding 500 m²/g, ideal for hydrogen storage and catalytic applications [1] [8].

Hydrothermal/Solvothermal Synthesis

Hydrothermal methods enable energy-efficient BN nanostructure synthesis at remarkably low temperatures (180-220°C). The process involves reacting boric acid with nitrogen sources (urea, melamine) in superheated aqueous media, producing highly porous turbostratic BN with specific surface areas reaching 1005.7 m²/g when ternary precursors (melamine-urea-boric acid) are employed [1]. The reaction proceeds through intermediate BCNO compounds that undergo complete nitrogen substitution during subsequent pyrolysis at 900-1050°C. Advanced autoclave designs with rapid quenching capabilities produce quantum-confined BN dots (2-6 nm) exhibiting blue-green photoluminescence (quantum yield 8-12%) without post-synthetic size selection. Solvothermal routes in non-aqueous media (e.g., benzene, toluene) further enable morphology control, yielding novel nanoflowers, nanorods, and nanohorns through selective facet stabilization by solvent molecules. The absence of toxic byproducts and energy savings >60% compared to CVD make these techniques environmentally favorable for large-scale functional ceramic production [1] [5].

Hybrid and Multi-Step Fabrication Strategies

Integrated approaches combining top-down and bottom-up principles enable hierarchical BN architectures unattainable through single-step methods. A prominent example involves electrophoretic deposition of BNNS onto 3D-printed titanium scaffolds followed by microwave sintering, creating bioinspired composites with anisotropic thermal conductivity (k∥/k⊥ = 8-12). Multi-step templating produces atomic layer-deposited a-BN on carbon nanofoams followed by oxygen plasma etching, yielding ultra-lightweight (<10 mg/cm³) aerogels with temperature-invariant elasticity from -196 to 1000°C [6]. Another breakthrough combines sugar-assisted exfoliation with freeze-casting: S-BNNS suspensions directionally solidify at controlled cooling rates, forming lamellar structures that transform into nacre-mimetic ceramics after pressureless sintering. These materials achieve fracture toughness of 6.5 MPa·m¹/²—triple that of conventionally sintered h-BN—while maintaining dielectric strength >40 kV/mm. Such hybrid strategies exemplify the convergence of nanosynthesis and structural engineering, unlocking unprecedented property combinations for extreme environment applications [6] [10].

Table 4: Boron Nitride Polymorphs and Their Synthesis Methods

Boron Nitride FormCrystal StructureKey Synthesis MethodsDistinctive Properties
h-BNHexagonal layeredCVD, Mechanochemical ExfoliationAnisotropic thermal conductivity, lubricity
c-BNCubic (zincblende)HPHT Catalytic ConversionExtreme hardness (75 GPa), thermal stability
w-BNWurtziteShock Compression, High-Pressure SynthesisSuperhardness, semiconductor properties
a-BNAmorphousPLD, Reactive Sputtering, Low-Temp CVDUltra-low dielectric constant, flexibility
BN NanotubesTubular hexagonalCVD with Catalytic NanoparticlesHigh aspect ratio, piezoelectricity

Properties

CAS Number

174847-14-4

Product Name

Boron nitride

IUPAC Name

azanylidyneborane

Molecular Formula

BN

Molecular Weight

24.82 g/mol

InChI

InChI=1S/BN/c1-2

InChI Key

PZNSFCLAULLKQX-UHFFFAOYSA-N

SMILES

B#N

Canonical SMILES

B#N

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